molecular formula C21H22N2O4 B5080759 Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate

Cat. No.: B5080759
M. Wt: 366.4 g/mol
InChI Key: OQOOHUJYVGUMGE-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with an ethyl ester group, a dimethoxyphenylamino group, and a methyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The introduction of the dimethoxyphenylamino group can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the quinoline core with 2,4-dimethoxyaniline under basic conditions.

    Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid group on the quinoline core using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the dimethoxyphenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[(2,4-dimethoxyphenyl)amino]-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline N-oxide: Used in various oxidation reactions.

    2,4-Dimethoxyquinoline: Similar structure but lacks the amino and ester groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2,4-dimethoxyanilino)-6-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-5-27-21(24)16-12-22-17-8-6-13(2)10-15(17)20(16)23-18-9-7-14(25-3)11-19(18)26-4/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOOHUJYVGUMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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